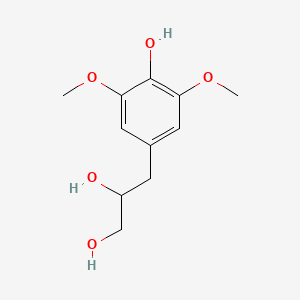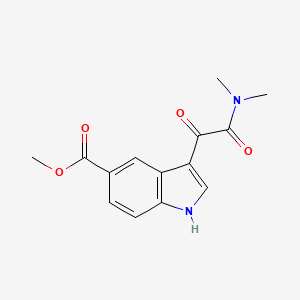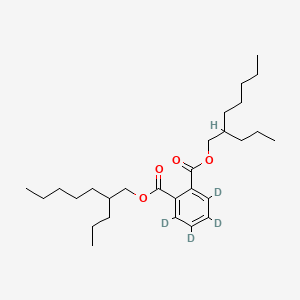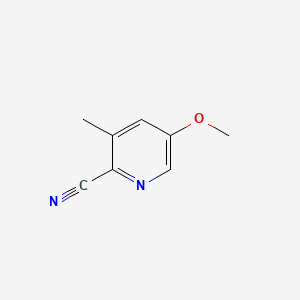
Dimethoate-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethoate-d6 is a labeled organophosphate insecticide . It is an anticholinesterase which disables cholinesterase, an enzyme essential for central nervous system function . It is intended for use as an internal standard for the quantification of dimethoate by GC- or LC-MS .
Synthesis Analysis
The synthesis of Dimethoate-d6 involves complex chemical processes. A study describes a streamlined approach for working with LC-MS/MS featuring a dual electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources using solvent extraction for faster and easier sample preparation . Another study mentions a QuEChERS protocol optimized using Agilent Bond Elut QuEChERS premeasured kits to provide fast and easy method development .
Molecular Structure Analysis
The molecular structure of Dimethoate-d6 is complex. The IUPAC name for Dimethoate-d6 is 2-[bis(trideuteriomethoxy)phosphinothioylsulfanyl]-N-methylacetamide . The InChI is InChI=1S/C5H12NO3PS2/c1-6-5(7)4-12-10(11,8-2)9-3/h4H2,1-3H3,(H,6,7)/i2D3,3D3 .
Chemical Reactions Analysis
The chemical reactions involving Dimethoate-d6 are complex and involve various factors. A study mentions the use of a dual-channel system for utilizing the absorption variations of the Localized Surface Plasmon Resonance (LSPR) bands of gold nanoparticles (AuNPs) for detection of dimethoate .
Physical And Chemical Properties Analysis
Dimethoate-d6 has a molecular weight of 235.3 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 5 . The Exact Mass is 235.03728307 g/mol and the Monoisotopic Mass is also 235.03728307 g/mol . The Topological Polar Surface Area is 105 Ų . The Heavy Atom Count is 12 .
Relevant Papers
A peer review of the pesticide risk assessment of the active substance dimethoate was conducted by the European Food Safety Authority (EFSA) . Another study developed an efficient LSPR method to quantitatively detect dimethoate . These papers provide valuable insights into the properties and applications of Dimethoate-d6.
Wissenschaftliche Forschungsanwendungen
Pesticide Residue Analysis
Dimethoate-d6 serves as an internal standard in mass spectrometry for the quantification of pesticide residues . It is crucial in ensuring the accuracy of measurements when detecting dimethoate residues in agricultural products. This application is vital for food safety and regulatory compliance.
Environmental Monitoring
In environmental studies, Dimethoate-d6 is used to monitor the presence of dimethoate in various ecosystems . It helps in assessing the impact of this pesticide on soil, water, and air quality, contributing to environmental protection efforts.
Food Safety
Dimethoate-d6 plays a role in ensuring food safety by aiding in the detection of dimethoate residues in food items . This is particularly important for monitoring the levels of pesticides in fruits and vegetables, thus safeguarding public health.
Analytical Method Development
Researchers utilize Dimethoate-d6 in the development of new analytical methods for pesticide detection . It is used to validate and calibrate instruments like chromatographs and spectrometers, which are essential tools in analytical laboratories.
Toxicology Studies
In toxicological research, Dimethoate-d6 is employed to study the toxic effects of dimethoate on living organisms . It helps in understanding the metabolic pathways and the potential health risks associated with exposure to this chemical.
Agricultural Research
Dimethoate-d6 is used in agricultural research to study the efficacy and safety of pesticide application on crops . It aids in determining the optimal usage rates and intervals for dimethoate to control pests while minimizing environmental and health risks.
Wirkmechanismus
Target of Action
Dimethoate-d6, a deuterium-labeled version of Dimethoate, is an organophosphate insecticide . Its primary target is acetylcholinesterase , an enzyme essential for the function of the central nervous system . This enzyme plays a crucial role in transmitting nerve impulses .
Mode of Action
Dimethoate-d6, like other organophosphates, acts as an acetylcholinesterase inhibitor . It disables cholinesterase, thereby disrupting the transmission of nerve impulses . This disruption is the primary mechanism by which Dimethoate-d6 exerts its insecticidal effects. It acts both by contact and through ingestion .
Biochemical Pathways
In one of the biochemical pathways, Dimethoate is first oxidized to form Dimethoate carboxylic acid by releasing a molecule of methylamine . Dimethoate carboxylic acid may then undergo decarboxylation or oxidation, leading to two possible products: O,O,O-trimethyl phosphoric ester and phosphorothioic O,O,S-acid .
Pharmacokinetics
Dimethoate-d6 is intended for use as an internal standard for the quantification of Dimethoate . It is highly soluble in water, has low groundwater leaching potential, and is volatile . . These properties impact its bioavailability and distribution in the environment.
Result of Action
The inhibition of acetylcholinesterase by Dimethoate-d6 leads to a buildup of acetylcholine, an important neurotransmitter. This buildup interferes with the normal function of the nervous system, leading to a range of effects. For example, in insects, this can lead to paralysis and death, making Dimethoate-d6 an effective insecticide .
Action Environment
Dimethoate-d6 is relatively non-persistent but highly mobile in the environment due to its high solubility in water and low adsorption in soil . These properties mean that its action, efficacy, and stability can be influenced by environmental factors such as soil type, rainfall, and temperature.
Eigenschaften
IUPAC Name |
2-[bis(trideuteriomethoxy)phosphinothioylsulfanyl]-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO3PS2/c1-6-5(7)4-12-10(11,8-2)9-3/h4H2,1-3H3,(H,6,7)/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWXGJITAZMZEV-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSP(=S)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=S)(OC([2H])([2H])[2H])SCC(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO3PS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethoate-d6 | |
CAS RN |
1219794-81-6 |
Source


|
| Record name | 1219794-81-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

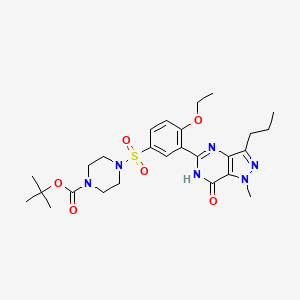

![rac Clopidogrel [(tert-Butylcarbonyl)oxy]methyl Ester](/img/structure/B585388.png)
![Nickel(2+);5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B585389.png)
